

Technical Guide: The Reaction of Pentaethylenhexamine with Acids to Form Ammonium Salts

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Compound of Interest

Compound Name: Pentaethylenhexamine

Cat. No.: B1220003

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Pentaethylenhexamine (PEHA) is a linear polyamine with the formula $C_{10}H_{28}N_6$, consisting of a ten-carbon backbone interspersed with six nitrogen atoms.[1][2] Its structure, featuring two primary and four secondary amine groups, makes it a potent organic base and a versatile building block in numerous chemical applications.[2] The fundamental reactivity of PEHA is characterized by the Lewis basicity of its six amine groups, which readily react with acids in exothermic proton-transfer reactions to form ammonium salts.[3][4]

This reaction is pivotal in various fields. In materials science, it's used to modify surfaces and prepare catalysts.[5] For drug development professionals, understanding this acid-base chemistry is crucial, particularly in the field of non-viral gene delivery. The protonated, polycationic form of PEHA can electrostatically bind to negatively charged nucleic acids like DNA and RNA, condensing them into nanoparticles known as "polyplexes" for cellular delivery.[6][7]

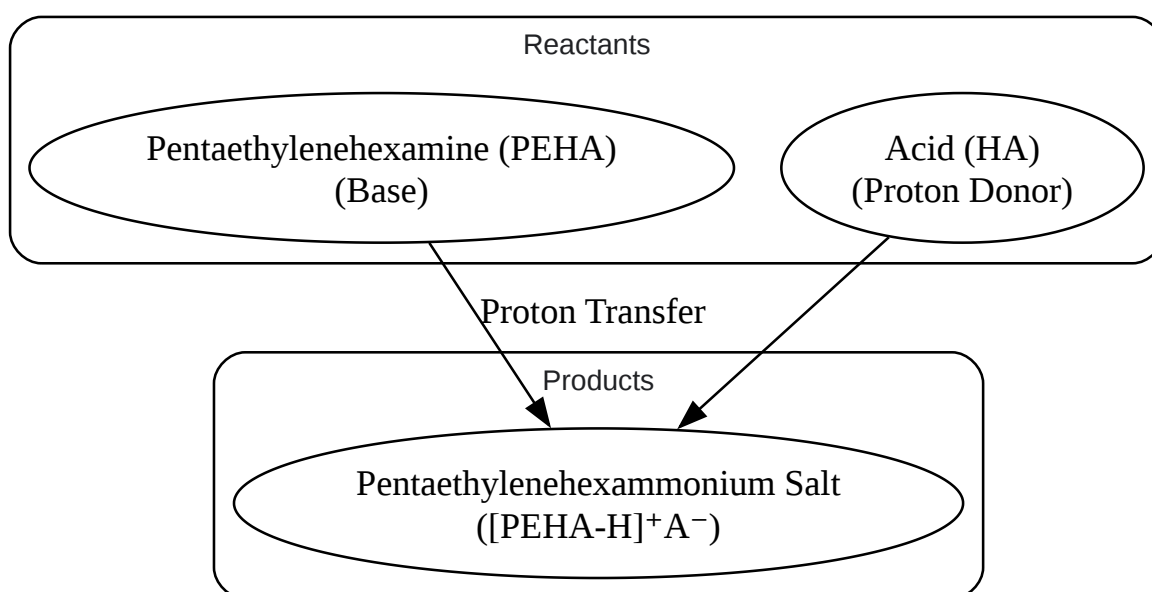
This technical guide provides an in-depth examination of the reaction between PEHA and various acids, offering detailed experimental protocols, characterization data, and a discussion of its application in forming gene delivery vectors.

Core Reaction Principles: Protonation of PEHA

As a polyamine, PEHA can accept up to six protons, one for each nitrogen atom. The reaction with a generic Brønsted-Lowry acid (HA) results in the formation of a pentaethylenhexammonium salt, where the amine groups are converted to their conjugate ammonium (-NH_3^+ or -NH_2^+) forms and the acid provides the counter-anion (A^-).

The general reaction can be represented as: $\text{PEHA} + n(\text{HA}) \rightarrow [\text{PEHA-H}_n]^{n+}(\text{A}^-)_n$ where 'n' can range from 1 to 6, depending on the stoichiometry and the strength of the acid.

The multiple basic sites of PEHA mean that its protonation is a stepwise process, each with a distinct pKa value. While specific, experimentally determined pKa values for each of the six nitrogens in PEHA are not readily available in the literature, a predicted pKa of 10.07 for the conjugate acid suggests strong basicity, typical for aliphatic amines.[8][9]



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Experimental Protocols for Salt Formation

The synthesis of PEHA-based ammonium salts is generally a straightforward acid-base neutralization. The choice of solvent is critical, as the resulting salt often has significantly different solubility properties than the free base.

Protocol: Synthesis of Pentaethylenehexamine Hydrochloride

This protocol is adapted from established purification methods for polyamines and provides a reliable means of producing the hydrochloride salt.^[4]

Materials:

- **Pentaethylenehexamine** (PEHA), technical grade
- Methanol (MeOH), anhydrous
- Hydrochloric Acid (HCl), concentrated (37%)
- Acetone (Me₂CO), anhydrous
- Diethyl ether (Et₂O), anhydrous
- Ice bath, magnetic stirrer, Büchner funnel, vacuum flask

Procedure:

- **Dissolution:** In a suitable flask, dissolve PEHA in anhydrous methanol. A suggested ratio is 40 mL of PEHA per 250 mL of methanol.
- **Cooling:** Place the flask in an ice bath and stir the solution until it is thoroughly chilled (0-5 °C).
- **Acidification:** While stirring vigorously, add concentrated HCl dropwise to the cold PEHA solution. The addition is highly exothermic. The ammonium salt will begin to precipitate as a white solid. Continue adding acid until no further precipitation is observed. Approximately 50 mL of concentrated HCl may be required for the specified scale.
- **Isolation:** Collect the precipitated **pentaethylenehexamine** hydrochloride salt by vacuum filtration using a Büchner funnel.
- **Washing:** Wash the filtered salt sequentially with cold, anhydrous acetone and then cold, anhydrous diethyl ether to remove residual acid and methanol.

- Drying: Dry the final product in a vacuum desiccator or vacuum oven at low heat to yield the purified salt.

Protocol: General Synthesis of Other Ammonium Salts (e.g., Sulfate)

This protocol provides a general framework for synthesizing other salts, such as the sulfate salt, in a non-aqueous solvent to facilitate precipitation.^[10]

Materials:

- **Pentaethylenhexamine (PEHA)**
- Toluene, anhydrous
- Sulfuric Acid (H_2SO_4), concentrated (98%)
- Sodium Sulfate (Na_2SO_4), anhydrous
- Acetone or Diethyl Ether (for washing)

Procedure:

- **Dissolution & Drying:** Dissolve PEHA in anhydrous toluene. Add anhydrous sodium sulfate to the solution to remove any residual water and stir for 30 minutes.
- **Filtration:** Filter the solution to remove the sodium sulfate.
- **Acidification:** While stirring the toluene solution vigorously, add concentrated sulfuric acid dropwise. The precipitation of the sulfate salt may be delayed, so add the acid slowly.
- **Isolation & Washing:** Once precipitation is complete, collect the solid salt by vacuum filtration. Wash the salt cake thoroughly with fresh toluene to remove any unreacted PEHA, followed by a wash with a more volatile solvent like acetone or diethyl ether.^[10]
- **Drying:** Dry the product under vacuum.

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caption: "Figure 2. General workflow for the synthesis and isolation of PEHA salts."
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Data Presentation and Characterization

Characterization is essential to confirm the formation of the ammonium salt and assess its purity. Key physical and spectral data are summarized below.

Quantitative Data Summary

The following table summarizes known quantitative data for PEHA and its derivatives. Data for many specific salts are not widely published and may need to be determined empirically.

Property	Pentaethylenehexamine (PEHA) Free Base	PEHA Hydrochloride	PEHA Sulfate
Formula	$C_{10}H_{28}N_6$	$[C_{10}H_{28+n}N_6]^{n+} \cdot nCl^{-}$	$[C_{10}H_{28+n}N_6]^{n+} \cdot (n/2)SO_4^{2-}$
Molar Mass	232.37 g/mol [2]	Varies with protonation	Varies with protonation
Physical State	Yellowish, viscous liquid[2][3]	Typically a white solid	Typically a white solid
Melting Point	-26 to -35 °C[1][11]	Not widely reported	Not widely reported
Boiling Point	>350 °C[11]	Decomposes	Decomposes
Density (25°C)	~0.95 g/mL	Not applicable	Not applicable
pKa (predicted)	10.07 (for conjugate acid)[8]	Not applicable	Not applicable
Solubility	Water soluble (500 g/L at 20°C)	Varies, often soluble in polar solvents	Varies, often soluble in polar solvents

Spectroscopic Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for confirming protonation. The disappearance of N-H stretching bands for the free amine (around 3300 cm^{-1}) and the appearance of strong, broad bands for the ammonium groups are key indicators.[12] Specifically, rocking mode absorption bands for protonated primary ($-NH_3^+$) and secondary ($-NH_2^+$) amine groups are observed around 810 cm^{-1} and 768 cm^{-1} , respectively.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Upon protonation, the chemical environment of the protons on and adjacent to the nitrogen atoms changes significantly. In 1H NMR, this results in a downfield shift of the signals for the $-CH_2-$ groups adjacent to the nitrogens. The N-H protons themselves will also appear as broad signals, and their presence can be confirmed by their disappearance upon exchange with D_2O .[12][13]

Application in Drug Development: Gene Delivery Vectors

A primary application for PEHA and similar polyamines in drug development is as non-viral vectors for gene therapy.^{[14][15]} Genes, in the form of plasmid DNA or RNA, are large, negatively charged molecules that cannot passively cross cell membranes. Cationic polymers like PEHA can overcome this barrier.

Mechanism of Polyplex Formation: At physiological pH (or slightly below), the amine groups of PEHA are protonated, rendering the molecule a polycation. When mixed with anionic DNA or RNA, a spontaneous electrostatic interaction occurs, leading to the condensation of the nucleic acid into a compact, nanoparticle structure called a polyplex.^[6] This complexation neutralizes the negative charge of the DNA and protects it from degradation by nucleases.^[14] The resulting nanoparticle is typically small enough (<200 nm) to be internalized by cells via endocytosis.^[14]

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Formation of a PEHA-DNA polyplex for cellular delivery."
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Experimental Workflow: Polyplex Synthesis and In Vitro Transfection

The following workflow outlines the typical steps for using PEHA as a gene delivery agent in a research setting.^{[16][17]}

```
// Nodes with specific colors dna_prep [label="1. Prepare Plasmid DNA\n(e.g., expressing GFP)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; peha_prep [label="2. Prepare PEHA Stock Solution\n(in buffer, pH ~7.0)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; complexation [label="3. Mix PEHA and DNA\n(at desired N/P ratio)\nIncubate to form polyplexes", fillcolor="#FBBC05", fontcolor="#202124"]; cell_culture [label="4. Culture Target Cells\n(e.g., HEK293, C6 glioma)", fillcolor="#34A853", fontcolor="#FFFFFF"]; transfection [label="5. Add Polyplexes to Cells\nIncubate for 4-48 hours", fillcolor="#EA4335", fontcolor="#FFFFFF"]; assay [label="6. Assay for Gene Expression\n(e.g., Fluorescence Microscopy, Luciferase Assay)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; result [label="Result:\nTransfection Efficiency & Cytotoxicity", shape="ellipse", fillcolor="#FFFFFF", fontcolor="#202124"];
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dna_prep -> complexation; peha_prep -> complexation; complexation -> transfection; cell_culture -> transfection; transfection -> assay; assay -> result; } caption: "Figure 4. Standard workflow for in vitro gene transfection using PEHA."
```

Conclusion

The reaction of **pentaethylenhexamine** with acids to form ammonium salts is a fundamental chemical transformation with significant practical implications. This guide has detailed the core principles of this reaction, provided robust experimental protocols for the synthesis of PEHA salts, and summarized key characterization data. For researchers in drug development, the ability of protonated PEHA to act as a polycationic agent for condensing nucleic acids into deliverable polyplexes represents a critical application of this chemistry. The workflows and data presented herein serve as a technical resource for scientists leveraging the unique properties of PEHA in their research and development endeavors.

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